molecular formula C8H19N B14427006 2-Ethyl-N,N-dimethylbutylamine CAS No. 85996-37-8

2-Ethyl-N,N-dimethylbutylamine

Cat. No.: B14427006
CAS No.: 85996-37-8
M. Wt: 129.24 g/mol
InChI Key: INQYGHQWXMXAIN-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dimethylbutylamine is a tertiary amine consisting of a butane backbone with an ethyl group and two methyl groups attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-N,N-dimethylbutylamine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of N,N-dimethylbutylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Nucleophilic Substitution: The secondary amine (N,N-dimethylbutylamine) reacts with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N,N-dimethylbutylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and acyl halides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Ethyl-N,N-dimethylbutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-N,N-dimethylbutylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as a nucleophile, participate in redox reactions, and form stable complexes with other molecules.

Comparison with Similar Compounds

2-Ethyl-N,N-dimethylbutylamine can be compared with other similar compounds such as:

    N,N-Dimethylbutylamine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    N,N-Diethylbutylamine: Contains two ethyl groups, which may influence its solubility and reactivity.

    N,N-Dimethylpropylamine: Has a shorter carbon chain, affecting its physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications in various fields.

Properties

CAS No.

85996-37-8

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2-ethyl-N,N-dimethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-5-8(6-2)7-9(3)4/h8H,5-7H2,1-4H3

InChI Key

INQYGHQWXMXAIN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN(C)C

Origin of Product

United States

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